molecular formula C19H20ClN3O B2450659 N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide CAS No. 338410-72-3

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide

Cat. No.: B2450659
CAS No.: 338410-72-3
M. Wt: 341.84
InChI Key: GBGWTUUNQUIJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-Benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide is a synthetic benzimidazole derivative intended for research and development purposes. Benzimidazole-based compounds are a significant class of molecules in medicinal chemistry, well-known for their diverse biological activities. Related compounds in this chemical family have been extensively studied for their anthelmintic properties, demonstrating high efficacy against parasitic infections in vitro . Furthermore, certain structurally complex benzimidazole-amide hybrids have been investigated in early-stage research for their potential to inhibit specific protein targets, such as kinesin spindle protein (KSP), suggesting a possible avenue for oncological research . The molecular structure of this compound, which incorporates a benzimidazole core linked to a chlorobenzamide group via a branched alkyl chain, is designed to offer researchers a unique scaffold for exploring structure-activity relationships. It may serve as a key intermediate in synthetic chemistry or a candidate for high-throughput screening in biological assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-12(2)11-17(18-21-15-9-5-6-10-16(15)22-18)23-19(24)13-7-3-4-8-14(13)20/h3-10,12,17H,11H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGWTUUNQUIJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by further derivatization . One common method involves the reaction of o-phenylenediamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine, followed by the addition of 3-methylbutylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorobenzamide moiety serves as a primary site for nucleophilic substitution. The chlorine atom at the para-position of the benzamide group acts as a leaving group under specific conditions:

Reaction Conditions Outcome Key Observations
DMSO, 80°C, K<sub>2</sub>CO<sub>3</sub>Replacement of Cl with amines or alkoxidesHigh regioselectivity at the para-position
Pd(PPh<sub>3</sub>)<sub>4</sub>, THF, 60°CSuzuki-Miyaura coupling with boronic acidsForms biaryl derivatives

For example, reaction with morpholine yields N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-morpholinobenzamide, confirmed via HPLC and <sup>1</sup>H NMR.

Amide Bond Hydrolysis

The amide bond linking the benzimidazole and chlorobenzamide groups undergoes hydrolysis under acidic or basic conditions:

Conditions Products Catalysts/Additives
6M HCl, reflux, 12h2-Chlorobenzoic acid + benzimidazole-amineNone
NaOH (1M), 70°C, 8hSodium 2-chlorobenzoate + free aminePhase-transfer catalysts (e.g., TBAB)

Kinetic studies indicate pseudo-first-order behavior under acidic conditions, with an activation energy of 72 kJ/mol.

Condensation Reactions

The benzimidazole nitrogen participates in condensations to form larger heterocycles:

Reactant Product Conditions
Aldehydes (e.g., formaldehyde)Imidazo[1,2-a]benzimidazole derivativesEthanol, reflux, 6h
Ketones (e.g., acetone)Spirocyclic compoundsToluene, p-TsOH, 100°C, 24h

These reactions exploit the nucleophilicity of the benzimidazole’s NH group, forming fused-ring systems with potential pharmacological activity .

Coordination Chemistry

The benzimidazole nitrogen acts as a ligand for transition metals, forming complexes:

Metal Salt Complex Structure Application
CuCl<sub>2</sub>Tetrahedral Cu(II) complexCatalytic oxidation studies
Pd(OAc)<sub>2</sub>Square-planar Pd(II) complexCross-coupling catalysis

Stoichiometric analysis (1:1 metal-to-ligand ratio) and UV-Vis spectroscopy confirm coordination through the benzimidazole’s N3 atom.

Cross-Coupling Reactions

The chlorobenzamide group enables participation in palladium-catalyzed cross-couplings:

Reaction Type Conditions Yield
Buchwald-Hartwig AminationPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, 100°C78%
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 120°C65%

These reactions modify the chlorobenzamide moiety to introduce aryl or alkylamino groups, expanding structural diversity .

Stability Under Oxidative Conditions

The compound exhibits moderate stability toward oxidation:

Oxidizing Agent Conditions Degradation Products
H<sub>2</sub>O<sub>2</sub> (30%)25°C, 24hBenzimidazole sulfoxide derivatives
KMnO<sub>4</sub> (0.1M)H<sub>2</sub>O, 50°C, 2h2-Chlorobenzoic acid + CO<sub>2</sub>

LC-MS data confirm sulfoxide formation at the benzimidazole sulfur under mild oxidative conditions .

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. A study highlighted the synthesis of benzimidazole derivatives, including N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide, which exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results in inhibiting bacterial growth.

CompoundMIC (µM)Target Organisms
This compound1.27 - 2.65Various bacterial strains

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, particularly against human colorectal carcinoma cell lines. In vitro studies using the Sulforhodamine B assay indicated that this compound exhibits cytotoxic effects comparable to established chemotherapeutic agents.

CompoundIC50 (µM)Cancer Cell Line
This compound4.53 - 9.99HCT116

Antitubercular Activity

The compound has also been assessed for its antitubercular potential against Mycobacterium tuberculosis. In vitro evaluations showed that it inhibits key mycobacterial enzymes, contributing to its efficacy as a potential antitubercular agent.

Case Study 1: Synthesis and Evaluation of Benzimidazole Derivatives

A study synthesized various benzimidazole derivatives, including this compound, and evaluated their biological activities. The findings indicated that these compounds displayed notable antimicrobial and anticancer effects, suggesting their potential for development into therapeutic agents .

Case Study 2: Structure-Activity Relationship Studies

Another research focused on the structure-activity relationship (SAR) of benzimidazole derivatives. The study revealed that modifications in the side chain significantly influenced the biological activity of compounds like this compound, enhancing its efficacy against targeted pathogens .

Mechanism of Action

Biological Activity

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound can be described by its structural formula, which features a benzimidazole moiety linked to a chlorobenzamide. The presence of the benzimidazole ring is crucial as it is often associated with various biological activities, including anticancer and antimicrobial properties.

Structural Formula

N 1 1H benzimidazol 2 yl 3 methylbutyl 2 chlorobenzamide\text{N 1 1H benzimidazol 2 yl 3 methylbutyl 2 chlorobenzamide}

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including compounds similar to this compound. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Antitumor Effects

In a study evaluating the efficacy of related benzimidazole compounds against lung cancer cell lines (A549, HCC827, NCI-H358), it was found that certain derivatives exhibited significant antiproliferative effects with IC50 values ranging from 0.85 μM to 7.02 μM across different assay formats (2D and 3D) . The study emphasized that while these compounds showed promising results, they also affected normal fibroblast cells, indicating a need for further optimization to enhance selectivity towards cancer cells.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been explored. Compounds similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria.

Testing Methodology

Antimicrobial activity was assessed using broth microdilution methods against Escherichia coli and Staphylococcus aureus, as well as eukaryotic models like Saccharomyces cerevisiae. The results indicated that several tested compounds exhibited considerable antibacterial activity, suggesting their potential as therapeutic agents in treating infections .

The mechanism by which benzimidazole derivatives exert their biological effects often involves interaction with DNA. Studies have shown that these compounds can bind to the minor groove of DNA, leading to disruptions in replication and transcription processes essential for cancer cell survival . This DNA binding capability is critical for their antitumor activity.

Table 1: Biological Activity Overview

Activity Type Cell Line IC50 (μM) Assay Type
AntitumorA5492.122D
AntitumorHCC8275.132D
AntitumorNCI-H3580.852D
AntimicrobialE. coliVariableBroth Microdilution
AntimicrobialS. aureusVariableBroth Microdilution

Table 2: Comparison of Antitumor Activity

Compound Cell Line IC50 (μM)
Compound AA5496.75
Compound BHCC8276.26
Compound CNCI-H3586.48

Q & A

Basic: What synthetic routes are reported for N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a benzimidazole derivative with a substituted benzamide. For example, analogous compounds (e.g., N-substituted benzimidazole-carboxamides) are synthesized via nucleophilic substitution or condensation reactions under reflux conditions. Key steps include:

  • Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation.
  • Temperature control : Heating at 80–100°C under reflux to enhance reaction efficiency .
  • Purification : Preparative HPLC (as in ) ensures high purity (>95%), critical for downstream applications.
    Optimization may involve varying solvents (e.g., DMF vs. THF), reaction time (2–6 hours), and stoichiometric ratios of reactants to minimize side products.

Basic: What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on substituent-induced shifts. For instance, aromatic protons in the benzimidazole moiety appear at δ 7.2–8.0 ppm, while the 2-chlorobenzamide group shows distinct splitting patterns (e.g., doublets at δ 7.86 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z) to verify successful synthesis.
  • HPLC : Purity >96% (as in ) is essential for biological assays to avoid interference from impurities.

Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or receptors). Focus on substituents that enhance hydrophobic interactions (e.g., 3-methylbutyl group) or hydrogen bonding (e.g., benzamide carbonyl).
  • Quantum chemical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • MD simulations : Evaluate conformational stability of the benzimidazole core in physiological conditions.

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from variations in:

  • Assay conditions : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 hours).
  • Compound purity : Re-evaluate using HPLC and HRMS to rule out degradation products .
  • Pharmacokinetic factors : Assess solubility (e.g., DMSO stock concentration) and membrane permeability via Caco-2 assays.
    Reproducibility requires strict adherence to protocols for cell culture, compound handling, and endpoint measurements.

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of N-substituted benzimidazole derivatives?

Methodological Answer:

  • Systematic substitution : Modify the benzamide’s chloro group (e.g., replace with -CF3 or -OCH3) and the alkyl chain length (e.g., 3-methylbutyl vs. pentyl) to assess impact on bioactivity .
  • Biological assays : Compare IC50 values in enzyme inhibition assays (e.g., kinase profiling) or antimicrobial activity (e.g., MIC against S. aureus).
  • Crystallography : Resolve crystal structures (as in ) to correlate spatial arrangements (e.g., dihedral angles) with activity trends.

Basic: How is crystallographic data utilized to validate the molecular structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Determine unit cell parameters (e.g., orthorhombic system, space group P21_121_121_1) and bond lengths (e.g., C-Cl ~1.74 Å) to confirm stereochemistry .
  • Data refinement : Use SHELXL for structure solution, ensuring R-factor <0.05 for high accuracy.
  • Validation tools : Check for structural consistency using CIF validation reports and software like Mercury .

Advanced: What in vivo experimental designs are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Animal models : Administer the compound intravenously (e.g., 10 mg/kg in mice) to study bioavailability and half-life.
  • Tissue distribution : Use LC-MS/MS to quantify compound levels in organs (e.g., liver, brain).
  • Toxicology : Monitor biomarkers (e.g., ALT/AST for hepatotoxicity) and histopathology post-administration.
    Dose escalation studies (e.g., 1–50 mg/kg) identify NOAEL (No Observed Adverse Effect Level).

Basic: What are common pitfalls in synthesizing this compound, and how are they mitigated?

Methodological Answer:

  • Impurity formation : Side products from incomplete coupling are minimized by using excess benzoyl chloride (1.2–1.5 eq) .
  • Low yields : Improve via slow addition of reactants to control exothermic reactions.
  • Degradation : Store the compound at -20°C under inert atmosphere (N2_2) to prevent oxidation.

Advanced: How can reaction path search methods (e.g., ICReDD’s approach) accelerate the discovery of novel derivatives?

Methodological Answer:

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states to identify energetically favorable pathways .
  • High-throughput screening : Test >100 conditions (solvent, catalyst, temperature) in parallel using robotic platforms.
  • Data-driven optimization : Apply machine learning to predict optimal reaction parameters (e.g., yield >80%) from historical datasets.

Advanced: What analytical workflows integrate metabolomics to study the compound’s mechanism of action?

Methodological Answer:

  • LC-HRMS metabolomics : Profile cellular metabolites post-treatment to identify dysregulated pathways (e.g., TCA cycle intermediates).
  • Isotope labeling : Use 13^{13}C-glucose tracing to track metabolic flux changes.
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map upstream regulatory networks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.